molecular formula C19H23F2N3O B2939311 1-(4,4-difluoropiperidin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one CAS No. 2034451-68-6

1-(4,4-difluoropiperidin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one

Cat. No.: B2939311
CAS No.: 2034451-68-6
M. Wt: 347.41
InChI Key: AZIKDKSQYLSTHQ-UHFFFAOYSA-N
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Description

1-(4,4-Difluoropiperidin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone linking a 4,4-difluoropiperidine moiety and a 4-(3,5-dimethylpyrazolyl)phenyl group. The difluorinated piperidine enhances metabolic stability and lipophilicity, while the pyrazole-phenyl fragment may contribute to aromatic interactions in biological targets . Its synthesis likely involves coupling reactions between substituted piperidines and aryl-propanone intermediates, analogous to methods in and .

Properties

IUPAC Name

1-(4,4-difluoropiperidin-1-yl)-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O/c1-14-13-15(2)24(22-14)17-6-3-16(4-7-17)5-8-18(25)23-11-9-19(20,21)10-12-23/h3-4,6-7,13H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIKDKSQYLSTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)N3CCC(CC3)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature:

Structural Analogues

Compound Name Core Features Key Differences Inferred Bioactivity Reference
Target Compound 4,4-Difluoropiperidine, propan-1-one linker, 3,5-dimethylpyrazole-phenyl Potential antimicrobial/kinase
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one Piperidine with aminomethyl-phenyl substituent Reduced fluorination; aminomethyl group may alter binding or solubility Unspecified (CNS applications?)
3-((4-(4-Chlorophenyl)thiazol-2-yl)...propan-1-one (Compound 6, ) Thiazole-aniline core, 3,5-dimethylpyrazole Thiazole vs. piperidine; chloro-phenyl enhances halogen bonding Antibacterial/antifungal
2-(1-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)...propan-1-one Trifluoromethylpyrazole, thiazole-piperidine Trifluoromethyl boosts electronegativity; thiazole may modulate selectivity Kinase inhibition?

Functional Comparisons

Piperidine Modifications: The 4,4-difluoropiperidine in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., ’s aminomethyl-phenylpiperidine) . Fluorination enhances resistance to oxidative metabolism, a feature critical for drug half-life. In contrast, ’s triazole-piperazine derivatives prioritize bulkier substituents (e.g., dichlorophenyl) for steric effects in receptor binding .

Pyrazole Variations: The 3,5-dimethylpyrazole in the target compound balances steric bulk and hydrophobicity. ’s pyrazolo[3,4-d]pyrimidine derivatives incorporate fused heterocycles for enhanced π-stacking in kinase inhibition, a strategy absent in the target compound .

Linker Flexibility :

  • The propan-1-one linker in the target compound provides conformational flexibility, unlike rigid tetrazole or thiazole linkers in and . This may influence binding kinetics and off-target effects.

Data Tables

Molecular Properties

Property Target Compound Compound Compound 6
Molecular Formula C19H22F2N3O (calculated) C20H28N4O C24H23ClN6OS (calculated)
Molecular Weight ~376.41 g/mol 340.47 g/mol ~470.99 g/mol
Key Functional Groups Difluoropiperidine, pyrazole Aminomethylpiperidine, pyrazole Thiazole, chlorophenyl, pyrazole

Hypothetical Pharmacokinetic Profile

Parameter Target Compound Compound 6 Compound
LogP (Lipophilicity) ~3.1 (moderate) ~2.8 ~4.2 (high due to CF3)
Metabolic Stability High (fluorine shielding) Moderate Low (trifluoromethyl lability)
Aqueous Solubility (mg/mL) ~0.05 ~0.1 ~0.01

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